molecular formula C13H17ClN2O3S B2824845 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide CAS No. 954714-27-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide

Cat. No. B2824845
CAS RN: 954714-27-3
M. Wt: 316.8
InChI Key: FOZSYKGVMKDKBV-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide, also known as CP-465,022, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidines and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • N-[(Chlorosulfinyl)oxy]methylene-N-methylmethanaminium chloride is used as a dehydrating agent for generating ketenes directly from carboxylic acids. These ketenes undergo cycloaddition reactions with diaza butadienes and aryliminomethyl chromones to afford pyrimidinones, azetidones, and benzopyranopyridine diones (Singh, Mahajan, Prajapati, & Sandhu, 1991).

2. Crystal Structure Analysis

  • The crystal structures of N-aryl-furan-ylmethyl-benzenesulfonamides show intermolecular interactions, including C-H...O, C-H...pi, and C-H...Cl interactions, which play a significant role in their structural formation (Bats, Frost, & Hashmi, 2001).

3. Kinetic Studies and Catalysis

  • In a study on Naratriptan oxidation, it was found that N-methyl-2-[3-(1-methyl piperidin-4-yl)-1-H-indol-5-yl] ethane sulfonamide, an indole derivative, showed first-order dependence of rate each on chloramine-T and Naratriptan, and an inverse-fractional-order dependence on NaOH (Shankarlingaiah, Manjunatha, & Puttaswamy, 2015).
  • Transfer hydrogenation of ketones was effectively catalyzed by Cp*Ir(pyridinesulfonamide)Cl Precatalysts. The study demonstrates the utility of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in organometallic catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)15-8-10-7-13(17)16(9-10)12-5-3-11(14)4-6-12/h3-6,10,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZSYKGVMKDKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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